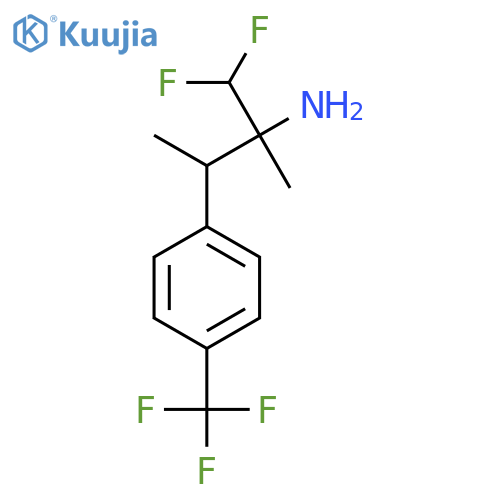

Cas no 2229495-15-0 (1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine)

1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine

- EN300-1956960

- 1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine

- 2229495-15-0

-

- インチ: 1S/C12H14F5N/c1-7(11(2,18)10(13)14)8-3-5-9(6-4-8)12(15,16)17/h3-7,10H,18H2,1-2H3

- InChIKey: LYAGAQLUFJPXBJ-UHFFFAOYSA-N

- SMILES: FC(C(C)(C(C)C1C=CC(C(F)(F)F)=CC=1)N)F

計算された属性

- 精确分子量: 267.10464026g/mol

- 同位素质量: 267.10464026g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 26Ų

1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956960-0.5g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 0.5g |

$1660.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-10.0g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 10g |

$7435.0 | 2023-05-31 | ||

| Enamine | EN300-1956960-0.05g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 0.05g |

$1452.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-2.5g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 2.5g |

$3389.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-1g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 1g |

$1729.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-1.0g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 1g |

$1729.0 | 2023-05-31 | ||

| Enamine | EN300-1956960-10g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 10g |

$7435.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-5.0g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 5g |

$5014.0 | 2023-05-31 | ||

| Enamine | EN300-1956960-0.1g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 0.1g |

$1521.0 | 2023-09-17 | ||

| Enamine | EN300-1956960-0.25g |

1,1-difluoro-2-methyl-3-[4-(trifluoromethyl)phenyl]butan-2-amine |

2229495-15-0 | 0.25g |

$1591.0 | 2023-09-17 |

1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine 関連文献

-

1. Back matter

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amineに関する追加情報

Introduction to 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine (CAS No. 2229495-15-0)

1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2229495-15-0, belongs to a class of molecules that incorporate fluorine atoms, which are widely recognized for their ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of multiple fluorine substituents, along with a butan-2-amine moiety and a phenyl ring with trifluoromethyl and methyl groups, makes this molecule a promising candidate for further investigation in medicinal chemistry.

The structural motif of 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine is particularly intriguing because it combines several pharmacophoric elements that are known to contribute to the efficacy of small-molecule drugs. The fluorine atoms at the 1,1-position of the butanamidine backbone are strategically positioned to influence both electronic and steric properties, potentially enhancing interactions with biological targets. Additionally, the phenyl ring substituted with a trifluoromethyl group at the 3-position and a methyl group at the 4-position introduces further complexity, which can modulate pharmacokinetic profiles and target specificity.

In recent years, there has been a growing interest in the development of fluorinated amine derivatives as they exhibit a range of biological activities. For instance, fluorinated amines have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. The compound 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine is no exception and has been studied for its potential role in modulating enzyme activity and receptor binding. Its unique structure suggests that it may interact with proteins in a manner that could lead to therapeutic benefits.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of both amine and fluoroalkyl functional groups provides a versatile platform for further chemical modifications. Researchers have explored various derivatives of this compound to optimize its pharmacological properties. For example, modifications at the trifluoromethyl group have been shown to influence metabolic stability and reduce susceptibility to degradation by enzymes such as cytochrome P450.

The synthesis of 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine involves several key steps that highlight the importance of fluorination techniques in modern drug discovery. The introduction of fluorine atoms often requires specialized methodologies to ensure high yield and selectivity. Techniques such as nucleophilic aromatic substitution (SNAr), halogen-metal exchange followed by alkylation (HME), or transition-metal-catalyzed cross-coupling reactions are commonly employed. These methods allow for precise control over the placement of fluorine atoms within the molecular framework.

The pharmacological evaluation of 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary data indicate that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression. These findings underscore the importance of continued research into this molecule and its derivatives.

The use of computational modeling has also played a crucial role in understanding the interactions between 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine and biological targets. Molecular docking studies have been employed to predict binding affinities and identify key residues involved in receptor interactions. These simulations provide valuable insights into how structural modifications might enhance binding efficacy or selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and prioritize compounds for further development.

Recent advances in analytical chemistry have enabled more precise characterization of 1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amines molecular properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed information about its structure and purity. These analytical methods are essential for ensuring that synthesized compounds meet stringent quality standards before they can be advanced into preclinical or clinical studies.

The potential therapeutic applications of 1,1-difluoro-2-methyl-butanamidine derivatives are vast due to their dual functionality as both bioactive molecules and synthetic intermediates. Researchers are exploring various pathways to develop novel drugs based on this scaffold, including modifications aimed at improving solubility, bioavailability, and target specificity. The integration of fluorine into these molecules not only enhances their pharmacological profile but also opens up possibilities for developing next-generation therapeutics with improved efficacy.

In conclusion, 1 , 1 -dif luoro - 2 -m ethyl - 3 - 4 - ( tr if lu or om eth yl ) ph en y lbu tan - 2 - am ine ( C AS N o . 22 2949 5 -15 -0 ) represents an exciting avenue for pharmaceutical innovation . Its unique structural features , coupled with promising preclinical data , make it a valuable candidate for further exploration . As research continues , we can expect to see more sophisticated derivatives emerge , offering new treatments for a variety o f human diseases . The combination o f traditional synthetic chemistry with cutting-edge computational methods will undoubtedly play a pivotal role in unlocking th e full potential o f this class o f compounds . p >

2229495-15-0 (1,1-difluoro-2-methyl-3-4-(trifluoromethyl)phenylbutan-2-amine) Related Products

- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)

- 2228444-33-3(3,3-difluoro-2-(5-methylpyrazin-2-yl)propan-1-amine)

- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)

- 1803650-20-5(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-methanol)

- 1174834-52-6(1,4-Dimethyl-1H-pyrazole-5-sulfonyl Chloride)

- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)

- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)

- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)

- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)

- 36332-93-1(18-methylicosanoic Acid)